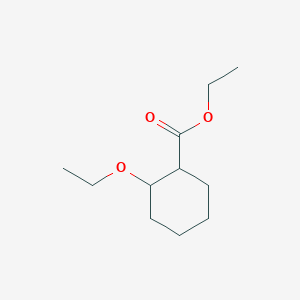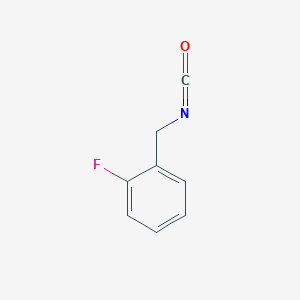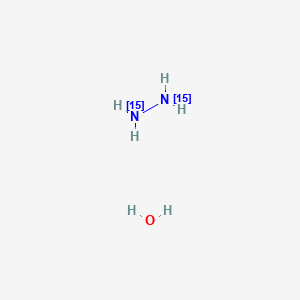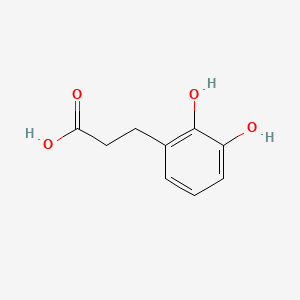![molecular formula C12H10ClNO2S B139327 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid CAS No. 132483-33-1](/img/structure/B139327.png)
2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic acid, also known as CTAP, is a non-peptide antagonist of the mu-opioid receptor. It is a widely used tool in scientific research for studying the mechanisms of opioid addiction and pain management.
作用机制
2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid acts as a competitive antagonist of the mu-opioid receptor, meaning that it binds to the receptor and blocks the activity of endogenous opioids such as endorphins and enkephalins. This leads to a decrease in the release of dopamine, a neurotransmitter that is involved in the reward pathway and plays a key role in addiction.
Biochemical and Physiological Effects
2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid has been shown to have a number of biochemical and physiological effects in laboratory experiments. It can reduce the analgesic effects of opioids, block the development of tolerance to opioids, and decrease the rewarding effects of opioids. Additionally, 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid has been shown to reduce the symptoms of opioid withdrawal, indicating its potential as a treatment for opioid addiction.
实验室实验的优点和局限性
One of the main advantages of 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid is its potency and selectivity for the mu-opioid receptor. This makes it a valuable tool for studying the effects of opioids on the brain and body. However, one limitation of 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid is that it can only be used in laboratory experiments and cannot be used in clinical settings due to its non-peptide structure.
未来方向
There are several future directions for research involving 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid. One area of interest is the potential use of 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid as a treatment for opioid addiction. Another area of research is the development of new opioid receptor antagonists based on the structure of 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid, which could lead to the discovery of more effective treatments for pain management and addiction. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid on the brain and body.
合成方法
The synthesis of 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid involves the reaction of 2-(3-chloro-4-nitrophenyl)propionic acid with thiosemicarbazide, followed by reduction with sodium dithionite. The resulting product is purified by recrystallization to obtain 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid in high yield.
科学研究应用
2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid has been extensively used in scientific research to study the mechanisms of opioid addiction and pain management. It is a potent and selective antagonist of the mu-opioid receptor, which is the primary target of opioid drugs such as morphine and fentanyl. By blocking the mu-opioid receptor, 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid can help researchers understand the complex biochemical and physiological effects of opioids on the brain and body.
属性
CAS 编号 |
132483-33-1 |
|---|---|
产品名称 |
2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid |
分子式 |
C12H10ClNO2S |
分子量 |
267.73 g/mol |
IUPAC 名称 |
2-[3-chloro-4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H10ClNO2S/c1-7(12(15)16)8-2-3-9(10(13)6-8)11-14-4-5-17-11/h2-7H,1H3,(H,15,16) |
InChI 键 |
ABAFLOQGMWPWIK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)Cl)C(=O)O |
规范 SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




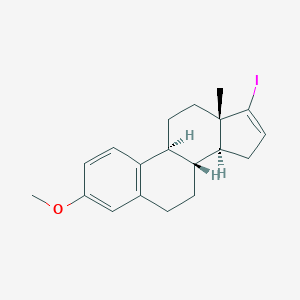

![3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B139256.png)
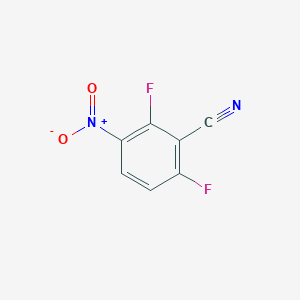
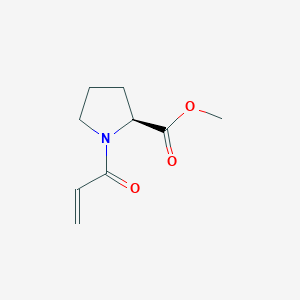
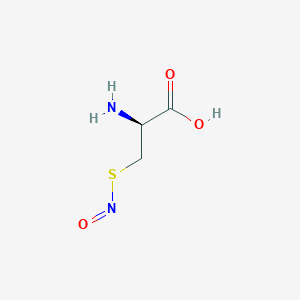

![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene](/img/structure/B139275.png)
